trans-Abacavir Dihydrochloride
CAS No.:
Cat. No.: VC20511617
Molecular Formula: C14H20Cl2N6O
Molecular Weight: 359.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H20Cl2N6O |
---|---|
Molecular Weight | 359.3 g/mol |
IUPAC Name | [(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;dihydrochloride |
Standard InChI | InChI=1S/C14H18N6O.2ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);2*1H/t8-,10-;;/m0../s1 |
Standard InChI Key | PGISUJNOUMUHDT-NKPZAKOOSA-N |
Isomeric SMILES | C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl.Cl |
Canonical SMILES | C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl.Cl |
Introduction
Structural and Chemical Characteristics
trans-Abacavir Dihydrochloride is a stereoisomer of abacavir, distinguished by the spatial arrangement of functional groups on its cyclopentane ring. The compound’s molecular formula is C14H18N6O·2HCl, with a molecular weight of 359.25 g/mol . Its structure includes a 2-amino-6-chloropurine base linked to a cyclopentene methanol moiety, with the trans configuration ensuring optimal binding to HIV-1 reverse transcriptase . This stereochemistry is critical for antiviral activity, as it mimics natural deoxyguanosine triphosphate, enabling incorporation into viral DNA and subsequent chain termination .
Synthesis and Industrial Manufacturing
The synthesis of trans-Abacavir Dihydrochloride involves a multi-step process optimized for yield and purity. A patented method outlines the following key stages :
Reaction Conditions and Reagents
-
Intermediate Formation: (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-ylmethanol hydrochloride reacts with cyclopropylamine in ethanol or isopropanol under reflux.
-
Acidification: Post-reaction, sodium carbonate is added to neutralize excess amine, followed by solvent evaporation and filtration.
-
Salt Formation: Ethanol hydrochloride or hydrobromic acid is introduced to precipitate the dihydrochloride salt, achieving yields exceeding 90% .
Table 1: Synthesis Parameters for trans-Abacavir Dihydrochloride
Parameter | Embodiment 1 (Dihydrochloride) | Embodiment 2 (Dihydrobromide) |
---|---|---|
Solvent | Ethanol | Isopropanol |
Amine Reagent | Cyclopropylamine | Cyclopropylamine |
Acid Source | 35.5% Ethanol HCl | 25% Isopropanol HBr |
Yield | 91.4% | 90.1% |
This method minimizes impurities such as unreacted intermediates, ensuring compliance with pharmaceutical standards .
Pharmacokinetic Profile
Absorption and Bioavailability
trans-Abacavir Dihydrochloride exhibits rapid oral absorption, with a peak plasma concentration (Cmax) of 3.85 µg/mL achieved within 0.63–1 hour post-administration . The absolute bioavailability is approximately 83%, unaffected by food intake, allowing flexible dosing .
Distribution and Metabolism
The compound’s apparent volume of distribution (0.86 L/kg) indicates extensive tissue penetration . Metabolism occurs primarily via hepatic pathways:
-
Alcohol Dehydrogenase: Converts abacavir to carboxylate metabolites.
-
UDP-Glucuronyl Transferase: Facilitates glucuronidation, producing inactive derivatives .
Less than 2% of the drug is excreted unchanged, with renal clearance playing a minor role .
Drug Interactions
Coadministration with zidovudine (ZDV) reduces ZDV’s Cmax by 20% and delays its Tmax by 0.5 hours, likely due to competition for glucuronidation pathways . Conversely, lamivudine (3TC) exposure decreases by 15% when combined with abacavir, necessitating dosage adjustments in combination therapies .
Mechanism of Antiviral Action
trans-Abacavir Dihydrochloride inhibits HIV-1 replication through two mechanisms:
-
Competitive Inhibition: Binds reverse transcriptase’s active site, blocking natural nucleotide incorporation .
-
Chain Termination: Lacks a 3'-hydroxyl group, halting DNA elongation after incorporation .
In vitro studies demonstrate synergistic effects with ZDV and 3TC, overcoming resistance mutations common to other NRTIs .
Clinical Efficacy and Applications
Monotherapy and Combination Regimens
In phase II-III trials, trans-Abacavir Dihydrochloride reduced viral loads by 1.5–2.0 log10 copies/mL as monotherapy . Combined with ZDV and 3TC, it achieves virologic suppression in 60–70% of treatment-naïve patients .
Resistance Profile
Cross-resistance with ZDV or 3TC occurs in <5% of cases, attributed to abacavir’s unique resistance mutation profile (e.g., K65R) . This makes it a viable option for patients failing first-line regimens.
Comparative Analysis with Related Compounds
Table 2: trans-Abacavir Dihydrochloride vs. Other NRTIs
Parameter | trans-Abacavir Dihydrochloride | Zidovudine | Tenofovir |
---|---|---|---|
Dosing Frequency | Twice daily | Twice daily | Once daily |
Cmax (µg/mL) | 3.85 | 1.5 | 0.3 |
Resistance Barrier | High | Moderate | High |
Hypersensitivity Risk | 5–8% | <1% | <1% |
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume